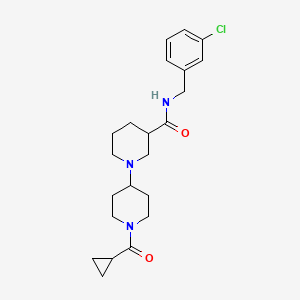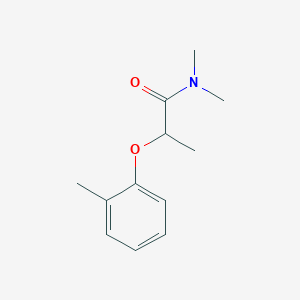![molecular formula C25H22N4O B6025659 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline](/img/structure/B6025659.png)
4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline is a chemical compound that belongs to the class of quinoline derivatives. It is commonly referred to as PPQ and has been studied extensively due to its potential use as a therapeutic agent. PPQ has been found to exhibit a range of biological activities, including antiviral, antibacterial, and anticancer properties. In
Mécanisme D'action
The exact mechanism of action of PPQ is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA replication and transcription. PPQ has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. In addition, PPQ has been found to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of retroviruses such as HIV.
Biochemical and Physiological Effects:
PPQ has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. PPQ has also been found to inhibit the replication of viruses by inhibiting the activity of enzymes involved in viral replication. In addition, PPQ has been shown to have antibacterial activity by inhibiting the growth of bacteria and disrupting their cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
PPQ has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits a range of biological activities, making it a versatile compound for studying various biological processes. However, there are some limitations to using PPQ in lab experiments. For example, it can be toxic at high concentrations, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on PPQ. One area of research is to further investigate its mechanism of action and how it interacts with enzymes involved in DNA replication and transcription. Another area of research is to explore its potential use as a therapeutic agent for treating viral infections, bacterial infections, and cancer. Additionally, future research could focus on developing new derivatives of PPQ with improved biological activity and reduced toxicity.
Méthodes De Synthèse
PPQ can be synthesized using a variety of methods, including the Pfitzinger reaction, the Skraup reaction, and the Friedlander reaction. The most common method for synthesizing PPQ is the Pfitzinger reaction, which involves the condensation of 4-phenylpiperazine-1-carboxylic acid with 4-pyridinecarboxaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride. This reaction results in the formation of PPQ with a yield of approximately 70%.
Applications De Recherche Scientifique
PPQ has been studied extensively for its potential use as a therapeutic agent. It has been found to exhibit antiviral activity against a range of viruses, including HIV, influenza, and herpes simplex virus. PPQ has also been shown to have antibacterial activity against a variety of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, PPQ has been found to exhibit anticancer properties, with studies showing that it can induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
(4-phenylpiperazin-1-yl)-(2-pyridin-4-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c30-25(29-16-14-28(15-17-29)20-6-2-1-3-7-20)22-18-24(19-10-12-26-13-11-19)27-23-9-5-4-8-21(22)23/h1-13,18H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYURSDEJCSVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B6025579.png)
![1-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B6025582.png)
![isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6025596.png)
![4-sec-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6025602.png)
![3-methoxy-N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B6025609.png)
![4,4,4-trifluoro-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]butanamide](/img/structure/B6025617.png)
![methyl 4-{[3-(aminocarbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B6025625.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-oxo-4-phenylbutanamide](/img/structure/B6025631.png)




![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-phenyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6025681.png)
![6-(dimethylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6025688.png)